molecular formula C19H20Br4O4 B146988 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] CAS No. 4162-45-2

4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]

Cat. No. B146988
CAS RN: 4162-45-2
M. Wt: 632 g/mol
InChI Key: RVHUMFJSCJBNGS-UHFFFAOYSA-N
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Description

4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], also known as 2,2-Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propane or Tetrabromobisphenol A bis(2-hydroxyethyl) ether, is a brominated flame retardant . It has a CAS Number of 4162-45-2 and an EC Number of 224-005-4 .


Molecular Structure Analysis

The molecular formula of 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is (CH3)2C[C6H2(Br)2OCH2CH2OH]2 . It has a molecular weight of 631.98 .


Physical And Chemical Properties Analysis

4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] appears as slightly beige flakes . It has a melting point of 107 °C (lit.) . The compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It has a predicted boiling point of 582.1±50.0 °C and a density of 1.8110 (rough estimate) . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Radiopaque Polyurethanes for Biomedical Applications

4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is used in the synthesis of intrinsically radiopaque polyurethanes. These materials are significant for medical applications as they allow for post-operative assessment of biomaterial devices using X-ray. The synthesized polyurethanes exhibit clear, optically transparent properties, high molecular weights, excellent radiopacity, and high thermal stability. Their biocompatibility has been validated both in vitro and in vivo, indicating potential for various biomedical applications (Dawlee & Jayabalan, 2015).

Solvation Studies

The compound plays a role in studies of solvation, particularly in understanding the behavior of propylbenzene in ethanol-water solutions under subcritical conditions. This research provides insights into the distribution of components in fluid bulk and solvate shells, essential for understanding molecular interactions in mixed solvent systems (Antipova et al., 2020).

Pyrolysis Kinetics Modeling

The thermal degradation of this compound, known as tetrabromobisphenol A (TBBA), has been analyzed through kinetic modeling. This research is crucial in understanding the environmental risks associated with the degradation of TBBA, as it decomposes to form hazardous compounds like bromine-containing phenols, which are precursors to brominated dibenzo-p-dioxins and dibenzofurans (Marongiu et al., 2007).

Spectroscopic Analysis

The compound is utilized in spectroscopic studies to understand hydrogen bonding capabilities and interactions in various solvents. This research contributes to a deeper understanding of the molecular behavior in different solvent environments, which is essential in fields like analytical chemistry and materials science (Gerrard et al., 1978).

Safety And Hazards

4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHUMFJSCJBNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60821-29-6
Record name Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)bis(2,6-dibromo-4,1-phenylene)]bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60821-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4038922
Record name Tetrabromobisphenol A bis(2-hydroxyethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]

CAS RN

4162-45-2
Record name Tetrabromobisphenol A bis(2-hydroxyethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4162-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fire guard 3600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004162452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis-
Source EPA Chemicals under the TSCA
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Record name Tetrabromobisphenol A bis(2-hydroxyethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenebis(2-(2,6-dibromophenoxy)ethanol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(3,5-DIBROMO-4-(2-HYDROXYETHOXY)PHENYL)PROPANE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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